molecular formula C10H14ClNO B11898809 3-(2-Methoxyphenyl)azetidine hydrochloride

3-(2-Methoxyphenyl)azetidine hydrochloride

Cat. No.: B11898809
M. Wt: 199.68 g/mol
InChI Key: LCVNOXLIXTZTNM-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)azetidine hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyphenyl)azetidine hydrochloride typically involves the reaction of 2-methoxyphenylamine with an appropriate azetidine precursor under controlled conditions. One common method involves the use of N-alkenylsulfonamides, which can be converted into azetidines through a series of steps including cyclization and reduction . The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This often includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)azetidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine N-oxides, while reduction can produce various azetidine derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenyl)azetidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Methoxyphenyl)azetidine hydrochloride is unique due to its specific substitution pattern on the azetidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar azetidine derivatives .

Properties

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

3-(2-methoxyphenyl)azetidine;hydrochloride

InChI

InChI=1S/C10H13NO.ClH/c1-12-10-5-3-2-4-9(10)8-6-11-7-8;/h2-5,8,11H,6-7H2,1H3;1H

InChI Key

LCVNOXLIXTZTNM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2CNC2.Cl

Origin of Product

United States

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